molecular formula C13H18BrClN2O B13743348 6'-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide CAS No. 102489-60-1

6'-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide

Cat. No.: B13743348
CAS No.: 102489-60-1
M. Wt: 333.65 g/mol
InChI Key: NWMQTLFLRORVGE-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-methylphenyl group attached to a pyrrolidin-1-ium-1-ylacetamide moiety, with a bromide ion as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide typically involves the reaction of 2-chloro-6-methylphenylamine with pyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The bromide ion is introduced through a subsequent reaction with hydrobromic acid or a bromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide oxide, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methylphenyl)formamide
  • 2-chloro-6-methylphenyl isocyanate
  • 2-chloro-6-methylphenyl isocyanide

Uniqueness

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

CAS No.

102489-60-1

Molecular Formula

C13H18BrClN2O

Molecular Weight

333.65 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide;bromide

InChI

InChI=1S/C13H17ClN2O.BrH/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;/h4-6H,2-3,7-9H2,1H3,(H,15,17);1H

InChI Key

NWMQTLFLRORVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+]2CCCC2.[Br-]

Origin of Product

United States

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